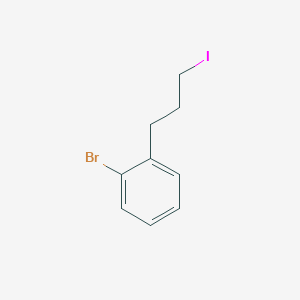
1-Bromo-2-(3-iodopropyl)benzene
Overview
Description
1-Bromo-2-(3-iodopropyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the first position and a 3-iodopropyl group at the second position
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene: The preparation of this compound can begin with the bromination of benzene to form bromobenzene.
Alkylation: The next step involves the alkylation of bromobenzene with 1,3-diiodopropane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-Bromo-2-(3-iodopropyl)benzene undergoes various types of chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromine and iodine atoms in the compound can be replaced by other nucleophiles.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation under appropriate conditions.
2. Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products Formed:
- Azido derivatives
- Biaryl compounds
- Nitrated, sulfonated, and halogenated derivatives
Scientific Research Applications
1-Bromo-2-(3-iodopropyl)benzene has several applications in scientific research, including:
1. Chemistry:
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules through various coupling and substitution reactions.
2. Biology:
Radiolabeling: The iodine atom in the compound can be used for radiolabeling purposes in biological studies, particularly in imaging and tracing experiments.
3. Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, especially those targeting specific molecular pathways.
4. Industry:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-iodopropyl)benzene involves its interaction with various molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
1-Bromo-2-(3-iodopropyl)benzene can be compared with other halogenated benzene derivatives such as:
1. Bromobenzene (C6H5Br):
Similarity: Both compounds contain a bromine atom attached to a benzene ring.
Difference: Bromobenzene lacks the 3-iodopropyl group, making it less versatile in certain synthetic applications.
2. Iodobenzene (C6H5I):
Similarity: Both compounds contain an iodine atom attached to a benzene ring.
Difference: Iodobenzene lacks the bromine atom and the 3-iodopropyl group, limiting its reactivity in specific reactions.
3. 1-Bromo-3-iodobenzene (C6H4BrI):
Similarity: Both compounds contain bromine and iodine atoms attached to a benzene ring.
Difference: 1-Bromo-3-iodobenzene lacks the 3-iodopropyl group, making it less suitable for certain coupling reactions.
Properties
IUPAC Name |
1-bromo-2-(3-iodopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVJIUGVYXNRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCI)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444863 | |
| Record name | 1-bromo-2-(3-iodopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113163-20-5 | |
| Record name | 1-bromo-2-(3-iodopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


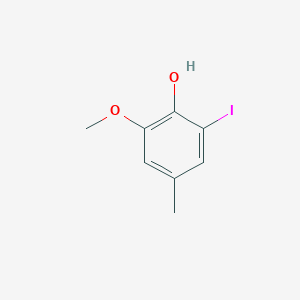

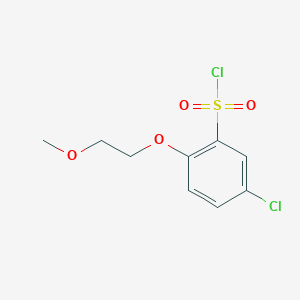
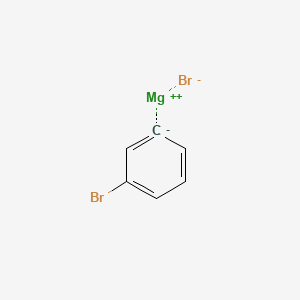
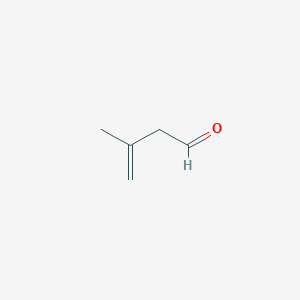
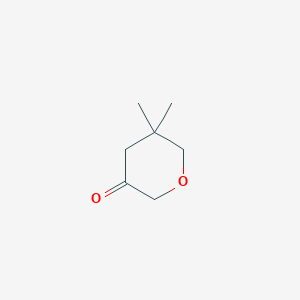
![2-(4-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3045681.png)
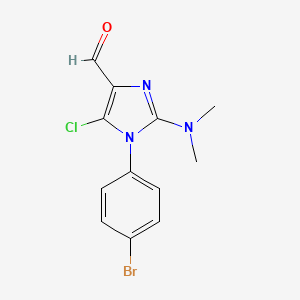
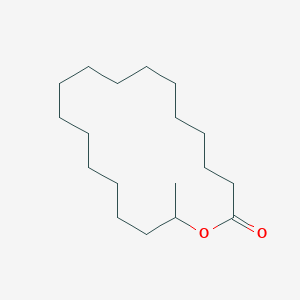
![2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole](/img/structure/B3045686.png)

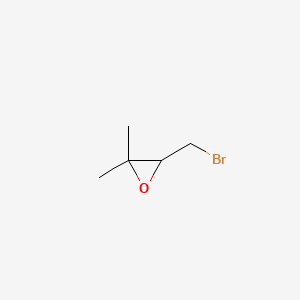
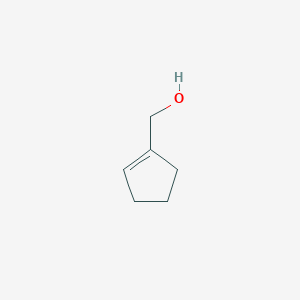
![Ethanol, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B3045693.png)
